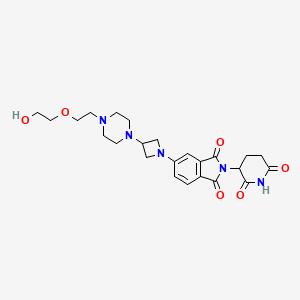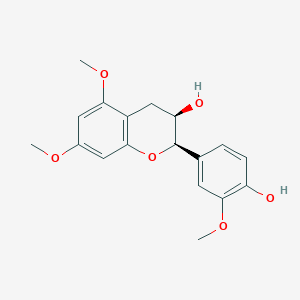
Aloeresin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloeresin G is a chromone glycoside isolated from the Aloe plant. It is known for its moderate inhibitory effect on tumor necrosis factor-alpha (TNFα)-induced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional activity . This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antioxidative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloeresin G can be extracted from Aloe vera rind using alternative green solvents. The extraction process involves optimizing variables such as time, temperature, solvent composition, and solid/liquid ratio. Green organic solvents like ethanol, propylene glycol, and glycerol are used in aqueous mixtures .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Aloe vera leaves. The process is optimized to maximize yield and maintain the bioactivity of the compound. The use of green solvents and response surface methodology ensures an environmentally friendly and efficient extraction process .
Chemical Reactions Analysis
Types of Reactions: Aloeresin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents like halogens and alkylating agents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified bioactivity. These derivatives are studied for their potential therapeutic applications.
Scientific Research Applications
Aloeresin G has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Mechanism of Action
Aloeresin G exerts its effects by inhibiting TNFα-induced NF-κB transcriptional activity. This inhibition reduces the expression of pro-inflammatory cytokines and other mediators involved in inflammatory responses . The compound targets specific molecular pathways, including the NF-κB signaling pathway, to exert its anti-inflammatory and antioxidative effects .
Comparison with Similar Compounds
Aloesin (Aloeresin B): Another chromone glycoside isolated from Aloe, known for its tyrosinase inhibitory activity.
Aloeresin A: A p-coumaric acid ester of aloesin, with similar bioactive properties.
Isoaloeresin D: A derivative of aloesin with distinct bioactivity.
Aloeresin E: Another derivative with unique properties.
Uniqueness of Aloeresin G: this compound stands out due to its specific inhibitory effect on TNFα-induced NF-κB transcriptional activity, which is not as pronounced in other similar compounds. This unique property makes it a valuable compound for studying inflammatory pathways and developing anti-inflammatory therapies .
Properties
Molecular Formula |
C29H30O10 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-[(E)-prop-1-enyl]chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H30O10/c1-4-5-18-13-19(32)23-15(2)12-20(36-3)24(27(23)37-18)28-29(26(35)25(34)21(14-30)38-28)39-22(33)11-8-16-6-9-17(31)10-7-16/h4-13,21,25-26,28-31,34-35H,14H2,1-3H3/b5-4+,11-8+/t21-,25-,26+,28+,29-/m1/s1 |
InChI Key |
GNJGAHVOVZSAER-YKNVIJTPSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
CC=CC1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


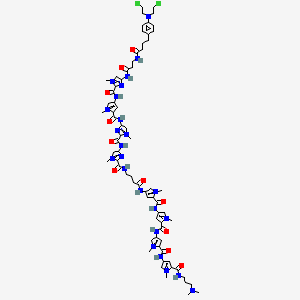
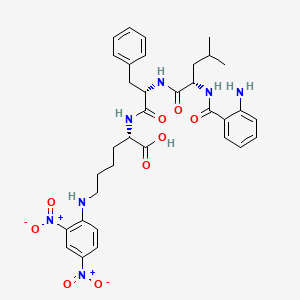
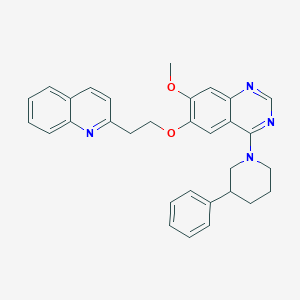
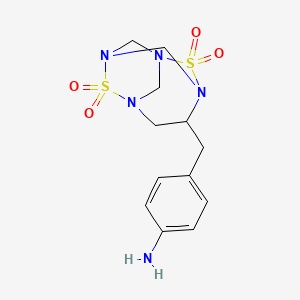
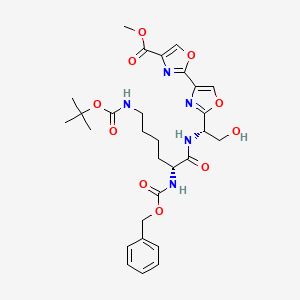
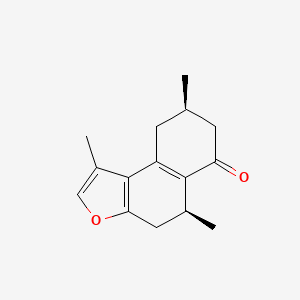
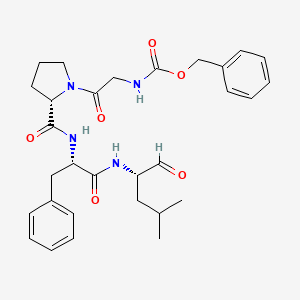
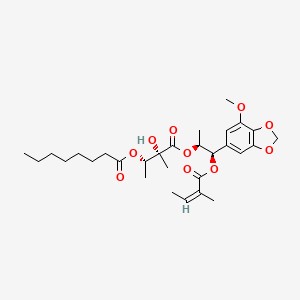

![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)
